Product packaging for 1H-Cyclopenta[A]azulene(Cat. No.:CAS No. 248-11-3)

1H-Cyclopenta[A]azulene

Cat. No.: B14761164
CAS No.: 248-11-3
M. Wt: 166.22 g/mol
InChI Key: MOCUXCSNYDMJPJ-UHFFFAOYSA-N
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Description

Historical Development of Azulene (B44059) and Cyclopenta[a]azulene Chemistry

The history of azulene chemistry predates the formal understanding of its structure by centuries. wikipedia.org The characteristic blue color was observed as early as the 15th century as the chromophore obtained from the steam distillation of German chamomile. wikipedia.org The name "azulene," derived from the Spanish word for blue, "azul," was coined by Septimus Piesse in 1863. wikipedia.orgacs.org

The correct molecular structure of azulene was first proposed by Lavoslav Ružička. This was followed by its landmark organic synthesis in 1937 by Placidus Plattner and A. St. Pfau, a method now known as the Pfau-Plattner synthesis. wikipedia.orgdrugfuture.com This synthesis involved the ring enlargement of indane. wikipedia.orgdrugfuture.com

A major breakthrough in the accessibility of azulene and its derivatives came with the development of the Ziegler-Hafner azulene synthesis in the 1950s. wikipedia.orgorgsyn.org This versatile method involves the condensation of a cyclopentadienyl (B1206354) anion with a pyridinium (B92312) salt derivative, which undergoes ring-opening to form a vinylogous aminofulvene that subsequently cyclizes to the azulene core. wikipedia.orgorgsyn.orgchempedia.info This method proved to be highly adaptable for producing substituted azulenes. wikipedia.org

The synthesis of azulenes with additional fused rings, such as the cyclopenta-fused systems, built upon these foundational methods. A notable example in the synthesis of cyclopentanoid-fused azulenes was the work of Jutz and Schweiger, who prepared 2,3-Dihydro-1H-cyclopenta[e]azulene using a Hafner-type synthesis. This compound was subsequently converted to 1H- and 3H-cyclopenta[e]azulenes, demonstrating a viable pathway to this class of molecules. mdpi.com These historical developments paved the way for the synthesis and study of more complex structures like 1H-Cyclopenta[a]azulene.

Table 1: Key Milestones in Azulene Chemistry

Year Development Key Contributor(s) Significance
1863 Naming of "Azulene" Septimus Piesse Formal naming of the blue chromophore found in essential oils. wikipedia.org
1937 First Organic Synthesis of Azulene Placidus Plattner & A. St. Pfau Confirmed the structure of azulene through total synthesis from indane. wikipedia.orgdrugfuture.com
1955 Rational Synthesis of Azulene Karl Ziegler & Klaus Hafner Development of a versatile and high-yield synthesis, making azulenes more accessible. wikipedia.org
1970s Synthesis of Cyclopenta-fused Azulenes Jutz & Schweiger Demonstrated the application of azulene synthesis methods to create more complex fused-ring systems like cyclopenta[e]azulene. mdpi.com

Structural Isomerism and Distinctions from Benzenoid Counterparts

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. nist.gov In the realm of polycyclic aromatic hydrocarbons (PAHs), this leads to a vast diversity of structures with markedly different properties. wikipedia.orgchemistry-matters.com this compound is a non-benzenoid, non-alternant PAH, and its properties are best understood by contrasting it with a benzenoid isomer. pediaa.comdifferencebetween.com

The parent aromatic system, cyclopenta[a]azulene (C₁₄H₁₀), is isomeric with benzenoid PAHs such as acephenanthrylene (B1206934) and fluoranthene. The distinctions between these non-benzenoid and benzenoid counterparts are profound:

Aromaticity and Stability: Benzenoid PAHs are characterized by having multiple six-membered rings and are generally very stable due to their extensive resonance stabilization. purechemistry.org Non-benzenoid systems like azulene are also aromatic, conforming to Hückel's rule with 10 π-electrons, but their aromatic stabilization energy is estimated to be only about half that of their benzenoid isomer, naphthalene (B1677914). wikipedia.org This relative decrease in stability translates to higher reactivity.

Molecular Geometry: Benzenoid PAHs are typically planar molecules. wikipedia.org While the azulene core itself is planar, the fusion of additional rings can introduce strain and potential deviations from planarity, affecting the molecule's electronic properties. nist.gov

Electronic Properties: The most striking difference lies in their electronic properties. As discussed, the non-alternant nature of the azulene core in this compound leads to a significant dipole moment and color, properties that are absent in their centrosymmetric, colorless benzenoid isomers. beilstein-journals.orgwikipedia.org

Table 2: Comparison of General Properties: Non-Alternant vs. Benzenoid Isomers

Property Non-Alternant System (e.g., Azulene) Benzenoid System (e.g., Naphthalene)
Ring Structure Contains odd-membered rings (5 & 7) differencebetween.com Composed exclusively of six-membered rings purechemistry.org
π-Electron Distribution Non-uniform beilstein-journals.org Uniform
Dipole Moment Significant (e.g., 1.08 D for azulene) wikipedia.org Zero or near-zero wikipedia.org
Color Typically colored (e.g., blue) wikipedia.org Colorless wikipedia.org
Aromatic Stability Aromatic, but less stable than benzenoid isomer wikipedia.org Highly stable due to resonance purechemistry.org
Reactivity Pattern Site-selective; electrophilic and nucleophilic sites wikipedia.org Primarily electrophilic substitution embibe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10 B14761164 1H-Cyclopenta[A]azulene CAS No. 248-11-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

248-11-3

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

IUPAC Name

1H-cyclopenta[a]azulene

InChI

InChI=1S/C13H10/c1-2-5-10-9-11-6-4-8-13(11)12(10)7-3-1/h1-5,7-9H,6H2

InChI Key

MOCUXCSNYDMJPJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C=CC=CC=C3C=C21

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Cyclopenta a Azulene and Its Derivatives

Foundational Synthesis Strategies

The seminal work in the field of azulene (B44059) chemistry laid the groundwork for the synthesis of more complex fused-ring systems like 1H-cyclopenta[a]azulene. These early methods, while sometimes limited in scope, remain fundamental to the understanding and construction of the azulene core.

Hafner and Takase Methodologies for Cyclopenta[cd]azulenes

The pioneering efforts of Hafner and Takase in azulene synthesis have been extended to the creation of cyclopenta-annulated azulenes. The Ziegler-Hafner azulene synthesis, a cornerstone in this area, involves the condensation of cyclopentadienide (B1229720) ions with Zincke salts derived from pyridinium (B92312) or pyrylium (B1242799) salts. nih.gov This method is particularly effective for preparing azulene and its derivatives on a larger scale. nih.govorgsyn.org A key strategy for synthesizing cyclopenta[cd]azulenes, as demonstrated by Hafner and coworkers, involves a Friedel–Crafts-type cyclization. mdpi.com For instance, the treatment of 4-methylazulene (B15341443) with LDA followed by CO2 affords azulene-4-carboxylic acid, which can then undergo cyclization to a cyclic ketone. mdpi.com Subsequent oxidation yields cyclopenta[cd]azulene-1,2-dione, a versatile precursor for further functionalization. mdpi.com

Takase and his collaborators also made significant contributions, particularly through the use of 2H-cyclohepta[b]furan-2-ones as starting materials. Their method, involving the reaction of these precursors with enamines, has become a frequently used procedure for the synthesis of various azulene derivatives. nih.gov This approach often proceeds via an [8+2] cycloaddition mechanism. nih.gov

PrecursorReagentsProductReference
4-Methylazulene1. LDA, CO2 2. Acetic anhydride, pyridineCyclopenta[cd]azulene-1,2-dione mdpi.com
2H-Cyclohepta[b]furan-2-onesEnaminesFunctionalized azulenes nih.gov

Cycloaddition Reactions (e.g., [8+2] Cycloadditions)

Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the this compound skeleton. Among these, [8+2] cycloadditions are particularly prominent. In these reactions, an 8π-electron system, typically a heptafulvene or a related derivative, reacts with a 2π-electron component, such as an alkyne or a substituted alkene.

The reaction of 2H-cyclohepta[b]furan-2-ones with enamines, developed by Yasunami, Takase, and coworkers, serves as an efficient method for constructing the azulene core through an [8+2] cycloaddition pathway. nih.gov The choice of solvent can influence the reaction, with different solvents sometimes leading to different ratios of cycloadducts. nih.gov Furthermore, 1,3-dipolar cycloadditions have been employed in the synthesis of related aza-analogs, such as 3a-azacyclopent[a]azulene derivatives, showcasing the versatility of this approach. researchgate.net The thermal cycloaddition of azulenequinones with cyclic dienes can also lead to the formation of complex polycyclic systems. rsc.org

8π Component2π ComponentReaction TypeProduct TypeReference
2H-Cyclohepta[b]furan-2-oneEnamine[8+2] CycloadditionDihydroazulene derivative nih.gov
2-Chloro-1-azaazulene N-ylideAcetylenic esters1,3-Dipolar Cycloaddition2a-Azabenz[cd]azulene derivative researchgate.net
AzulenequinoneCyclic dieneThermal Cycloaddition[2+4]-[6+4] Cycloadduct rsc.org

Condensation Reactions (e.g., Cyclopentadienyl (B1206354) Anions with Zincke Iminium Salts)

The Ziegler-Hafner azulene synthesis provides a classic example of a condensation reaction leading to the azulene framework. This method relies on the reaction of cyclopentadienide anions with Zincke salts, which are activated pyridinium salts. nih.gov This reaction is highly effective for synthesizing the parent azulene and its alkyl and aryl derivatives on a large scale. nih.gov The process involves the ring-opening of the pyridinium salt to form a vinylogous aminopentafulvene, which then undergoes thermal cyclization to yield the azulene product. orgsyn.org This foundational reaction has been adapted and remains a valuable tool in the synthesis of azulenic compounds. orgsyn.org

Transition Metal-Catalyzed Approaches

More recently, the advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of this compound and its derivatives is no exception. These methods offer high efficiency, selectivity, and functional group tolerance.

Cross-Coupling Reactions (e.g., Palladium Cross-Coupling, Suzuki–Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of the this compound core. These reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings, enable the formation of carbon-carbon bonds with high precision. youtube.comrsc.org The general catalytic cycle involves oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly noteworthy for its mild reaction conditions and tolerance of a wide variety of functional groups. youtube.com These reactions have been successfully applied to aryl and vinyl chlorides, which are often less reactive than their bromide or iodide counterparts. rsc.org The development of sophisticated ligands and catalyst systems continues to expand the scope and applicability of these powerful transformations in the synthesis of functionalized azulene derivatives. mdpi.com

Coupling ReactionOrganometallic ReagentElectrophileCatalystReference
Suzuki-MiyauraOrganoboron reagentOrganohalidePalladium complex youtube.comrsc.org
StilleOrganotin reagentOrganohalidePalladium complex rsc.org
KumadaGrignard reagentOrganohalidePalladium or Nickel complex rsc.orgmdpi.com

C-H Functionalization Strategies

Direct C-H functionalization has become an increasingly important strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. This methodology avoids the pre-functionalization often required in traditional cross-coupling reactions. In the context of this compound synthesis and derivatization, C-H functionalization can be used to introduce new substituents directly onto the azulene core.

Rhodium-catalyzed C-H insertion reactions, for example, have been utilized to functionalize C-H bonds in various substrates. nih.gov While not specifically demonstrated on this compound in the provided context, the principles of catalyst-controlled C-H functionalization hold significant promise for the selective modification of this complex scaffold. nih.gov Furthermore, photoredox catalysis has enabled the para-selective C-H functionalization of electron-rich arenes for acylation and alkylation reactions, a strategy that could potentially be adapted for the selective functionalization of the azulene nucleus. rsc.org The development of these advanced techniques opens new avenues for the late-stage diversification of the this compound framework.

Ring Expansion Reactions and Chemoselectivity Control

A significant advancement in the synthesis of fused bicyclic systems, such as derivatives of this compound, involves the transition metal-catalyzed ring expansion of the azulene skeleton. This method effectively extends the classical Buchner reaction, traditionally used for benzenoid aromatics, to nonbenzenoid systems like azulene. oup.com Researchers have demonstrated that the cyclopentadienyl ring of the azulene core can be selectively expanded using a copper catalyst, Cu(hfacac)2 (hfacac = hexafluoroacetylacetonate), in conjunction with a diazo reagent. oup.com This reaction proceeds with high chemoselectivity, favoring ring expansion even when the azulene substrate contains other potentially reactive groups, such as phenyl, chloro-substituted phenyl, or olefinic double bonds. oup.com

A key aspect of this methodology is the ability to control chemoselectivity by simply changing the metal catalyst. While a copper catalyst directs the reaction towards ring expansion to yield 6,7-fused bicyclic compounds, switching to a silver catalyst, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), redirects the reaction pathway to C-H functionalization. oup.com This catalytic control allows for the selective synthesis of either ring-expanded products or C-H alkylated azulenes from the same starting materials without the need for additional ligands like phosphines or N-heterocyclic carbenes (NHCs). oup.com

The underlying mechanism for this selectivity has been investigated through theoretical studies. The reaction proceeds through a metal alkyl complex intermediate. oup.com For ring expansion, this complex undergoes cyclization to form a cyclopropane (B1198618) intermediate, which subsequently ring-expands. The choice of metal is crucial at the cyclization step. Copper, being a relatively hard Lewis acid, interacts favorably with the hard Lewis basic α-carbon of the intermediate, promoting the cyclization required for ring expansion. In contrast, the softer silver ion interacts more weakly, disfavoring cyclization and leading instead to the C-H alkylation product. oup.com

Table 1: Catalyst-Controlled Chemoselectivity in Azulene Reactions This table illustrates the divergent reactivity of azulene with a diazoester based on the catalyst used.

Azulene Substrate Catalyst Reagent Product Type Yield Reference
Guaiazulene (B129963)Cu(hfacac)₂Phenyl diazoesterRing Expansion68-85% oup.com
GuaiazuleneAgOTfPhenyl diazoesterC-H Alkylation- oup.com
1-PhenylazuleneCu(hfacac)₂Ethyl diazoacetateRing Expansion93% oup.com

Synthetic Routes via Specific Precursors

A cornerstone in the synthesis of functionalized azulenes is the use of 2H-cyclohepta[b]furan-2-one and its derivatives as versatile precursors. sciforum.net The most prominent method, known as the Yasunami-Takase method, involves the reaction of these precursors with enamines in an [8+2] cycloaddition reaction. nih.gov This strategy is highly effective for constructing the azulene core and allows for the synthesis of a wide array of derivatives, including the parent azulene. nih.gov The reaction of 2H-cyclohepta[b]furan-2-one with acetaldehyde (B116499) in the presence of diethylamine, for instance, yields azulene itself in 60% yield. nih.gov

The mechanism of this transformation begins with an [8+2] cycloaddition between the 2H-cyclohepta[b]furan-2-one (acting as the 8π component) and the enamine (the 2π component). This forms a strained bicyclic intermediate which readily undergoes decarboxylation (loss of CO₂) and subsequent elimination of the amine to generate the aromatic azulene ring. sciforum.netnih.gov The versatility of this method lies in the wide variety of enamines that can be prepared from different aldehydes and ketones, enabling the synthesis of azulenes with diverse substitution patterns on the five-membered ring. nih.gov

This methodology has been extended to other electron-rich olefins like enol ethers and acetals. nih.gov The reaction with enol ethers follows a similar pathway involving an [8+2] cycloaddition, decarboxylation, and then elimination of an alcohol to form the azulene product. nih.govresearchgate.net The use of acetals, which can exist in equilibrium with enol ethers at high temperatures, allows for the synthesis of cycloalkane-fused azulenes. nih.gov These reactions have proven instrumental in preparing complex π-expanded systems, such as indenoazulenes and benz[a]azulenes. nih.govnih.gov

Table 2: Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones This table summarizes the synthesis of various azulenes via [8+2] cycloaddition with different reaction partners.

Precursor Reagent Type Specific Reagent Product Yield Reference
2H-Cyclohepta[b]furan-2-oneEnamineAcetaldehyde/DiethylamineAzulene60% nih.gov
3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-oneEnamineAcetaldehyde/Diethylamine1-Methoxycarbonylazulene85% nih.gov
2H-Cyclohepta[b]furan-2-oneEnamineEnamine of 1-indanoneIndeno[2,1-a]azulene- nih.govresearchgate.net
2H-Cyclohepta[b]furan-2-oneAcetalCyclopentanone dimethyl acetalCyclopenta[a]azulene derivative- nih.gov

The construction of complex molecules containing the this compound framework often necessitates multi-step total synthesis strategies. These approaches are crucial for accessing naturally occurring compounds and novel functional materials that are not available through simpler methods. An example of synthesizing a related complex scaffold is the preparation of 1H- and 3H-cyclopenta[e]azulenes. researchgate.net The synthesis begins with the construction of 2,3-Dihydro-1H-cyclopenta[e]azulene from an enamine precursor, following a Hafner-type synthesis. researchgate.net This intermediate is then converted into the target 1H- and 3H-cyclopenta[e]azulene isomers through subsequent reaction steps. researchgate.net

The logic of total synthesis often relies on a modular and flexible approach, allowing for the construction of various targets from common intermediates. For instance, in the total synthesis of casbane diterpenes, a complex macrobicyclic framework, key strategies included catalyst-controlled cyclopropanation, chemoselective cross-coupling reactions for chain extension, and an efficient ring-closing alkyne metathesis (RCAM) to form the strained macrocycle. savemyexams.com Although the target molecule is different, the principles are applicable to the synthesis of complex azulene-containing scaffolds, where building blocks are strategically assembled and key cyclization reactions are employed to construct the final intricate architecture.

Regioselective Synthesis and Functionalization Control

The inherent electronic structure of the azulene core dictates the regioselectivity of its functionalization. Azulene is a non-alternant aromatic hydrocarbon with a dipole moment arising from its resonance structure, which can be depicted as a fusion of an aromatic 6π-electron cyclopentadienyl anion and a 6π-electron tropylium (B1234903) cation. researchgate.net This electronic distribution renders the five-membered ring electron-rich and the seven-membered ring electron-poor.

Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the electron-rich five-membered ring, specifically at the C1 and C3 positions. researchgate.netlibretexts.org Theoretical studies and experimental results confirm that the C1 position is the most reactive site under kinetic control. libretexts.org The mechanism involves the attack of an electrophile to form a resonance-stabilized carbocation intermediate, often called a sigma complex or benzenium ion. Attack at the C1 position generates the most stable intermediate, as the positive charge is delocalized within the seven-membered ring while leaving the aromatic cyclopentadienyl anion portion intact. Common electrophilic substitution reactions such as Vilsmeier formylation and Friedel-Crafts acylation on azulene derivatives proceed with high regioselectivity at the C1 position. nih.gov

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on Azulene This table provides examples of electrophilic substitution reactions and their preferred site of attack on the azulene nucleus.

Reaction Type Electrophile Primary Product Position Control Type Reference
General EASE⁺C1/C3Kinetic (C1) libretexts.org
NitrationNO₂⁺C1Kinetic libretexts.org
Vilsmeier FormylationVilsmeier reagentC1- nih.gov
Friedel-Crafts AcylationAcylium ionC1- nih.gov

In contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient seven-membered ring of the azulene nucleus. Quantum mechanical calculations and experimental evidence indicate that nucleophilic addition generally takes place at the C2, C4, C6, and C8 positions. researchgate.net

A specific type of nucleophilic reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, azulene reacts with carbanions bearing a leaving group to afford substitution products at the C4 and C6 positions. The introduction of electron-withdrawing groups onto the five-membered ring enhances the reactivity of the seven-membered ring towards nucleophiles and can direct the substitution selectively. For example, VNS hydroxylation and amination of activated azulenes proceed selectively at the C6-position.

Furthermore, nucleophilic aromatic substitution (SNAr) can be achieved on halo-substituted azulenes. For instance, 2-chloroazulene (B13735303) derivatives readily react with various nucleophiles (e.g., methoxide, amines) to yield 2-substituted products. This combination of electrophilic substitution at C1/C3 and nucleophilic substitution at other positions, particularly C2, allows for the synthesis of polysubstituted azulenes with diverse functionalities.

Functionalization for Stability and Reactivity Modulation

The inherent electronic characteristics and reactivity of the this compound framework can be precisely tuned through strategic functionalization. By introducing specific substituents or extending the π-system, the stability, electronic properties, and chemical behavior of these molecules can be modulated for specific applications. Key methodologies include the incorporation of electron-withdrawing groups and the attachment of π-conjugated side arms, which alter the electron density distribution within the azulene core.

Introduction of Electron-Withdrawing Groups

Research has demonstrated the synthesis of cyclopent[a]azulenes and 1(3)-methylenecyclopent[a]azulene derivatives bearing an electron-withdrawing group at the 9-position. mdpi.commdpi.com These modifications are crucial for stabilizing the molecule and for creating tailored electronic materials. For instance, the fusion of an electron-deficient heteroaromatic ring system, like quinoxaline (B1680401), to a cyclopenta[cd]azulene (B14757204) core creates a donor-acceptor (D-A) conjugated system. mdpi.com In this arrangement, the azulene unit acts as the electron donor and the quinoxaline moiety functions as the electron acceptor. mdpi.com This intramolecular charge transfer character significantly impacts the molecule's electronic and optical properties, leading to a decreased lowest excitation energy and enabling multiple reversible reduction processes. mdpi.com

The synthesis of such functionalized azulenes can be achieved through various methods, including [8+2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones with enamines or other electron-rich olefins. nih.gov The success of these reactions can be dependent on the presence of a strong electron-withdrawing group on the starting materials. nih.gov

Table 1: Effects of Electron-Withdrawing Groups on Cyclopenta[a]azulene Derivatives

Functionalization StrategyElectron-Withdrawing Group ExampleResulting Property ModulationReference
Fusion to CoreQuinoxalineForms a Donor-Acceptor system, decreases excitation energy, allows reversible reduction. mdpi.com
SubstitutionCarbonyl, CyanoStabilizes the molecule, alters electronic properties. mdpi.commdpi.com

Design of π-Conjugated Side Arms

Studies have shown the successful synthesis of azulene derivatives with two π-conjugated, sulfur-terminated rigid side arms at the 1,3-positions of the azulene core. dntb.gov.uaresearchgate.net These syntheses often rely on palladium-catalyzed cross-coupling reactions to construct the C-C bonds linking the core to the arms. dntb.gov.ua The extended conjugation in these systems influences their electronic and spectroscopic behavior. dntb.gov.uaresearchgate.net

The integration of azulene units into larger π-conjugated frameworks, such as polycyclic aromatic hydrocarbons (PAHs), is a key area of research with the goal of creating novel materials for organic electronics. researchgate.netrsc.org The unique non-alternant, non-benzenoid structure of azulene introduces distinct electronic properties compared to its all-benzenoid isomers. mdpi.com By connecting azulene units at specific positions, like the 2- and 6-positions, conjugated polymers can be constructed that leverage the inherent donor-acceptor nature of the azulene core. researchgate.net These materials have shown potential in applications like organic field-effect transistors (OFETs) and electrochromic devices. researchgate.netrsc.org The properties of these extended systems, including their absorption spectra, can be further tuned by external stimuli such as protonation, leading to significant shifts in absorption into the near-infrared region. rsc.orgrsc.org

Table 2: Examples of π-Conjugated Side Arm Design on Azulene Derivatives

Side Arm DesignPosition of AttachmentSynthetic Method HighlightImpact on PropertiesReference
Sulfur-terminated rigid arms1,3-positionsPalladium cross-couplingModifies electronic and spectroscopic behavior dntb.gov.uaresearchgate.net
Polymeric backbone linkage2,6-positionsPolymerization of 2,6-connected azulene unitsCreates conjugated polymers with high charge mobility and proton responsiveness researchgate.net
Annulated anthracene (B1667546) isomers1,5-positionsPlatinum-catalyzed alkyne benzannulationAbsorption extending into near-infrared upon protonation rsc.org

Reaction Mechanisms and Reactivity Patterns of 1h Cyclopenta a Azulene Derivatives

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted processes that occur through a cyclic transition state, involving the simultaneous reorganization of bonding electrons. msu.edulibretexts.org These reactions, which are broadly classified as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are fundamental to the synthesis and transformation of complex cyclic systems like azulenes. msu.edulibretexts.org They are often characterized by high stereospecificity and are typically less affected by solvent changes than ionic or radical reactions. msu.edu

Cycloaddition Reactions: These reactions involve the combination of two or more π-electron systems to form a new ring. libretexts.org The azulene (B44059) framework is frequently constructed and modified using cycloaddition strategies. A common approach involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-one derivatives with various partners like enamines or vinyl ethers. nih.govnih.gov For instance, the reaction with enamines derived from cyclic ketones can yield cycloalkane-fused azulenes. nih.gov Similarly, [4+2] cycloadditions, also known as Diels-Alder reactions, and [6+4] cycloadditions are employed in building the azulene skeleton. rsc.orgamazonaws.com Azulene-1,5-quinones, for example, undergo thermal [2+4] and [6+4] cycloaddition reactions with cyclic dienes. rsc.org Heterocyclic azulene analogues can also participate in [8π + 2σ] type cycloadditions. clockss.org

Electrocyclic Reactions: An electrocyclic reaction is a reversible, concerted process where a conjugated π-system undergoes cyclization to form a new σ-bond, or the reverse ring-opening occurs. libretexts.org These reactions are crucial in certain synthetic pathways toward azulenes. For example, the generation and subsequent electrocyclization of cycloheptatrienyl-substituted carbocations can be a key step in forming the seven-membered ring of the azulene system. mdpi.com The stereochemical outcome of these reactions (whether conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced thermally or photochemically. amazonaws.com

Sigmatropic Rearrangements: This class of pericyclic reactions involves the migration of a σ-bond across a π-electron system to a new position. libretexts.org These rearrangements are described by an order term [i,j], which denotes the distance the ends of the σ-bond have moved. wikipedia.org Common examples include acs.orgmdpi.com and acs.orgnih.gov hydride shifts, as well as nih.govnih.gov rearrangements like the Cope and Claisen rearrangements. wikipedia.orgyoutube.com The Claisen rearrangement, for example, converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound, driven by the formation of a stable carbon-oxygen double bond. imperial.ac.uk While these rearrangements are a staple in the chemistry of conjugated systems, specific documented examples for 1H-Cyclopenta[a]azulene itself are not prevalent in the reviewed literature.

Photochemical Reaction Mechanisms

The interaction of azulene derivatives with light gives rise to unique photophysical phenomena and photochemical reactions. Unlike most fluorescent molecules, azulene and some of its derivatives exhibit fluorescence from the second excited singlet state (S2), a violation of Kasha's rule. researchgate.net

Recent studies have highlighted the potential of azulene derivatives to act as panchromatic photoinitiators in polymerization processes. rsc.org In these systems, the azulene derivative functions as an electron donor. Upon exposure to light (e.g., UV-LED at 365 nm), the azulene derivative is excited and undergoes photo-oxidation by transferring an electron to an acceptor molecule, such as an iodonium (B1229267) salt. rsc.orgrsc.org This electron transfer step generates a radical cation from the azulene and initiates the polymerization cascade. The effectiveness of this process is dependent on the redox potential of the specific azulene derivative. rsc.org Steady-state photolysis experiments are used to study the stability and reaction kinetics of these compounds under irradiation. rsc.org While some azulene systems are noted for their photochemical stability, others, like certain valence isomers, exhibit distinct photochemical behavior. mdpi.comresearchgate.net

Electrochemistry and Redox Mechanisms

The non-alternant π-system of azulene imparts significant redox activity, allowing derivatives to undergo both electrochemical oxidation and reduction. mdpi.comnih.gov This behavior has been extensively studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.comresearchgate.net

Representative Redox Potentials of Azulene Derivatives (vs. Ag/Ag+) acs.orgresearchgate.net
Compound TypeProcessPotential (V)Technique
Mono(6-azulenyl)benzeneReduction (E1/2)-2.06CV
Mono(6-azulenyl)benzene with EWGReduction (E1/2)-1.63CV
1,2-Di(1-azulenyl)benzeneReduction (Ered)-2.00, -2.20CV
10-Formylbenz[a]azuleneReduction (Epc)-1.37, -1.97DPV
Parent Benz[a]azuleneOxidation (Epa)+0.77DPV

Solvent and pH Effects on Reactivity (e.g., Protonation)

The reactivity of this compound and its derivatives can be significantly influenced by the chemical environment, particularly solvent and pH.

Solvent Effects: While concerted pericyclic reactions are known to be relatively insensitive to solvent polarity, other reaction types show marked solvent dependence. msu.edu For example, the yields and product distributions in [8+2] cycloaddition reactions to form azulenes can be contingent on the solvent used. nih.gov Furthermore, many reactions, such as C-H alkynylations, are typically performed in a solvent, and developing solvent-free conditions is an area of active research, indicating the solvent's role in reactivity and process efficiency. rsc.org

pH Effects and Protonation: The azulene core is highly responsive to changes in pH. The high electron density in the five-membered ring, particularly at the C-1 and C-3 positions, makes it basic. bath.ac.uk In acidic media, azulene derivatives readily undergo protonation at these sites. bath.ac.uk This protonation event dramatically alters the electronic structure of the chromophore, often leading to significant changes in optical properties, such as a "turn-on" fluorescence response. researchgate.netbath.ac.uk

Conversely, the hydrogen atoms on the five-membered ring are acidic, a property inherited from cyclopentadiene (B3395910), which has a pKa of about 15 due to the aromatic stabilization of its resulting anion. sciepub.com Consequently, the methylene (B1212753) (CH2) group in this compound is expected to be readily deprotonated by a strong base to form a remarkably stable aromatic anion, which can then act as a potent nucleophile in subsequent reactions. The acidity of substituted azulenes is also notable; for example, 6-hydroxyazulene (pKa = 7.38) is considerably more acidic than phenol. wikipedia.org

Spectroscopic Characterization Techniques and Theoretical Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1H-cyclopenta[a]azulene derivatives. Detailed assignments of ¹H and ¹³C NMR spectral data are crucial for confirming the successful synthesis of these complex molecules. nih.gov For instance, in the synthesis of azulene-1,3-bis(semicarbazone) and azulene-1,3-bis(thiosemicarbazone), ¹H-NMR spectra were used to verify the condensation reaction. researchgate.net

The analysis of ¹H and ¹³C NMR spectra of various substituted azulenes reveals important information about the electron distribution within the molecule. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed for the complete and unambiguous assignment of all proton and carbon signals. bas.bg For example, in the characterization of 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, DEPT-135 spectra confirmed the presence of methylene (B1212753) groups, while HMBC correlations were used to assign quaternary carbons. bas.bg The chemical shifts observed in these spectra are sensitive to the substituents on the azulene (B44059) core, providing insights into their electronic effects. nih.gov

In a study of 2,3-Dihydro-1H-cyclopenta[e]azulene, the ¹H- and ¹³C-NMR spectra indicated a significant degree of peripheral conjugation, suggesting a highly aromatic electronic structure. mdpi.com This highlights the utility of NMR in assessing the aromaticity of these non-benzenoid aromatic compounds.

Below is a representative table of ¹H and ¹³C NMR data for a substituted fluorenylspirohydantoin derivative.

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-1',8'121.247.91 (d)
C-2',7'129.417.42 (t)
C-3',6'129.747.50 (t)
C-4',5'141.09-
C-4a',4b'141.09-
C-9'73.71-
C-2'155.34-
C-5'171.10-
N-CH₂63.835.25 (d)
N-CH₂61.894.90 (d)
OH-5.48 (t)
Data for 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione. bas.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Phenomena

The electronic absorption spectra of this compound and its derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions. researchgate.netmdpi.com These transitions provide valuable information about the electronic structure of these molecules. Typically, azulenes exhibit a weak S₀→S₁ transition at longer wavelengths (around 500-650 nm), which is responsible for their characteristic blue color. researchgate.net A more intense S₀→S₂ transition appears at shorter wavelengths (around 340-370 nm), followed by an even stronger S₀→S₃ transition in the deep UV region (around 276-300 nm). researchgate.net

The position and intensity of these absorption bands are sensitive to the substitution pattern on the azulene core. For example, the fusion of a quinoxaline (B1680401) ring to the cyclopenta[cd]azulene (B14757204) core results in a redshift of the longest absorption band. mdpi.com This is attributed to the donor-acceptor character of the resulting molecule. mdpi.com Solvatochromism, the change in the color of a substance with the polarity of the solvent, has also been observed for some derivatives, indicating a change in the dipole moment upon electronic excitation. mdpi.comsciencepublishinggroup.com

The absorption spectra of four different azulene derivatives (A1, A2, A3, and A4) show distinct transitions. The S₀→S₁ transition is weak and appears between 500 and 650 nm. The S₀→S₂ transition is observed around 340 nm for A1, 350 nm for A2, and approximately 370 nm for A3 and A4. The most intense S₀→S₃ transition is at 276 nm for A1, 287 nm for A2, and around 300 nm for A3 and A4. researchgate.net

Alkyl Shift Effects on Absorption Spectra

The substitution of alkyl groups on the azulene ring system leads to predictable shifts in the UV-Vis absorption spectra. These shifts are a result of two primary electronic effects: the inductive effect and the conjugative (or mesomeric) effect. researchgate.net

In non-alternant hydrocarbons like azulene, the inductive effect, which is an electrostatic phenomenon, is often more significant than the conjugative effect. researchgate.net This is in contrast to alternant hydrocarbons where the conjugative effect typically dominates, leading to a consistent red shift upon alkyl substitution. researchgate.net The position of the alkyl substituent on the azulene nucleus determines the direction of the spectral shift. Substitution at different positions can lead to either a bathochromic (red) or hypsochromic (blue) shift. researchgate.net For instance, electron-donating groups will cause shifts in the opposite direction to electron-accepting groups. researchgate.net Detailed studies of various methyl azulenes have confirmed these principles and have been instrumental in assigning the electronic transitions with a high degree of certainty. researchgate.net

Fluorescence Spectroscopy and Emission Characteristics

A remarkable feature of many azulene derivatives, including this compound, is their unusual fluorescence behavior. mdpi.com While most molecules emit from their lowest excited singlet state (S₁), a phenomenon described by Kasha's rule, many azulenes exhibit anomalous emission from the second excited singlet state (S₂). mdpi.comnih.gov This "anti-Kasha" emission is a key characteristic of the azulene chromophore. nih.gov

The fluorescence properties are highly dependent on the molecular structure. For example, protonation of the guaiazulene (B129963) core can lead to a "turn-on" fluorescence response with a significant red-shift in the emission wavelength. nih.gov This is attributed to the formation of an intramolecular charge transfer (ICT) state upon protonation. nih.gov Similarly, azulene monoaldehydes show substantial red-shifts in their emission upon protonation of the aldehyde group. nih.gov

Some azulene derivatives have been shown to exhibit dual fluorescence, with emission occurring from both the S₁ and S₂ states. researchgate.net This behavior represents an intermediate case between the typical S₁ emission and the anti-Kasha S₂ emission. researchgate.net The ability to tune the emission properties through chemical modification makes these compounds promising for applications in sensing and imaging. nih.govrsc.org

Anti-Kasha Emission Peculiarities

The anti-Kasha emission from the S₂ state in azulene and its derivatives is a topic of significant research interest. nih.govchemrxiv.orgnih.gov This unusual behavior is attributed to a combination of factors, including the (anti)aromaticity of the excited states and the presence of accessible conical intersections. nih.gov

Computational studies have revealed that the ground state (S₀) and the second excited state (S₂) of azulene are aromatic, while the first excited state (S₁) is antiaromatic. nih.gov This antiaromatic character of the S₁ state leads to a significant geometric relaxation, which facilitates rapid, non-radiative decay to the ground state, often through a conical intersection. nih.gov Consequently, the fluorescence from S₁ is often negligible or completely absent. kuleuven.be

In contrast, the S₂ state has a larger energy gap to the S₁ state and a more rigid, aromatic character, which disfavors internal conversion to S₁. This allows for radiative decay from S₂ to S₀, resulting in the observed anti-Kasha fluorescence. chemrxiv.orgnih.govkuleuven.be The efficiency of this S₂ emission can be influenced by the substitution pattern on the azulene core. For instance, embedding an azulene unit into a carbon nanohoop has been shown to result in a system with anti-Kasha emission. rsc.org

Chiroptical Spectroscopy (for Chiral Derivatives)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a valuable technique for studying the stereochemical and electronic properties of chiral azulene derivatives. The fusion of azulene moieties into inherently chiral structures, such as helicenes and nanographenes, can lead to materials with promising chiroptical properties. researchgate.net These properties arise from the interaction of the chiral molecular structure with circularly polarized light.

The development of synthetic methods to create chiral azulene-based compounds is an active area of research, with the goal of producing materials with unique optical and electronic functionalities for applications in areas like asymmetric catalysis and chiroptical sensing. researchgate.net

Advanced Spectroscopic Methods for Electronic Structure Elucidation

Advanced spectroscopic techniques, in conjunction with theoretical calculations, provide deeper insights into the electronic structure of this compound and its analogs. Photoelectron spectroscopy (PES) is one such powerful method.

Anion photoelectron spectroscopy has been used to investigate the relative energies and character of the singlet and triplet states of azulene. rsc.org By photodetaching electrons from azulene radical anions, it is possible to directly measure the electron affinities and the energy gaps between the ground and excited states of the neutral molecule. rsc.org These experimental measurements, when combined with high-level theoretical calculations, allow for the precise assignment of electronic states and provide a detailed picture of the electronic structure. rsc.org

X-ray photoelectron spectroscopy (XPS) has also been employed to study the interaction of azulene with metal surfaces. researchgate.net The C 1s core-level spectra of azulene can reveal information about the chemical bonding and charge distribution within the molecule when it is adsorbed on a substrate. researchgate.net These advanced spectroscopic methods are crucial for understanding the fundamental electronic properties that govern the unique reactivity and photophysics of these fascinating non-benzenoid aromatic compounds. sns.itresearchgate.net

Derivatization Strategies and Structure Property Relationships in 1h Cyclopenta a Azulene Systems

Annulation and Fusion of Aromatic and Heterocyclic Units

The fusion of additional rings onto the 1H-cyclopenta[a]azulene framework is a powerful method for creating extended π-conjugated systems with novel electronic and photophysical properties. These strategies involve the annulation of both carbocyclic aromatic rings and heterocyclic units, leading to a diverse array of complex polycyclic aromatic hydrocarbons (PAHs).

Benzo-annulated and Naphtho-annulated Cyclopenta[a]azulenes

The fusion of benzene (B151609) and naphthalene (B1677914) rings to the this compound core significantly impacts its electronic properties. For instance, benzo[a]azulene can be synthesized from Zincke aldehyde derivatives and indene. mdpi.com More contemporary methods involve the organocatalytic [10+4] cycloaddition of vinyl azulenes with ortho-quinone dimethides, providing a direct and mild route to functionalized benzo[a]azulenes. nih.gov Another approach utilizes the reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from various aldehydes or ketones. nih.govresearchgate.net

Similarly, naphtho-annulated derivatives, such as naphth[a]azulene, have been synthesized, and in some cases, exhibit non-planar structures akin to tetrahelicene. wikipedia.org The synthesis of azuleno[2,1-a]naphthalene has been achieved through a Suzuki-Miyaura coupling followed by a Wittig condensation and subsequent bismuth-catalyzed cyclization and aromatization. mdpi.com

Azulene-Fused Acenes and Helicenes

The incorporation of azulene (B44059) units into acenes and helicenes has been shown to enhance the stability of these typically reactive molecules. mdpi.comchemistryviews.org Non-alternant, non-benzenoid π-conjugated polycyclic hydrocarbons, such as azulene-fused acenes, exhibit distinct electronic properties compared to their all-benzenoid counterparts. mdpi.comnih.gov For example, while longer acenes are often unstable, the fusion of one or two azulene moieties at the terminus of the acene backbone can lead to stable compounds. mdpi.com The synthesis of these molecules often involves aldol (B89426) condensation of azulene and acene derivatives, followed by nucleophilic addition and dehydration. chemistryviews.org

Helicenes containing an azulene unit have also been synthesized, displaying unique chiroptical properties. mdpi.comnih.gov The synthesis of azulene-containing [n]helicenes has been accomplished through Suzuki-Miyaura coupling of boronic acid esters with bromo-derivatives, followed by cycloisomerization. mdpi.com These helical nanographenes can possess narrow energy gaps and exhibit global aromaticity, while the embedded azulene unit may show weak anti-aromatic character. nih.gov

Incorporation into Polycyclic Aromatic Hydrocarbons (PAHs)

The integration of azulene units into larger polycyclic aromatic hydrocarbon (PAH) frameworks has led to the development of novel materials with interesting properties. doaj.orgnih.gov Azulene-based PAHs are of interest as potential materials for organic optoelectronic devices and as models for graphene with structural defects. doaj.orgmdpi.com While kata-condensed (linearly fused) azulene derivatives are numerous, peri-condensed systems, where rings are fused between the five- and seven-membered rings of azulene, are less common due to their potential biradical character and high reactivity. nih.gov However, rational synthetic approaches have been developed to create soluble, contorted PAHs with embedded azulene units. nih.govresearchgate.net

Heterocycle-Fused Azulene Derivatives (e.g., Quinoxaline-Fused Cyclopenta[cd]azulene)

The fusion of heterocyclic rings to the azulene core introduces additional functionality and can create donor-acceptor systems with unique electronic properties. A notable example is quinoxaline-fused cyclopenta[cd]azulene (B14757204), which has been synthesized from 4-methylazulene (B15341443) in a multi-step process. doaj.orgmdpi.comresearchgate.net This fusion results in a molecule where the azulene core acts as an electron donor and the quinoxaline (B1680401) moiety as an electron acceptor. mdpi.com

The key precursor for this synthesis is cyclopenta[cd]azulene-1,2-dione, which is obtained from 4-methylazulene. mdpi.com Condensation of this dione (B5365651) with a 1,2-diamine forms the quinoxaline ring. mdpi.com The resulting quinoxaline-fused cyclopenta[cd]azulene exhibits a decreased lowest excitation energy compared to azulene, leading to a redshift in its absorption spectrum and multiple reversible reduction processes. doaj.orgmdpi.com The embedded azulene core retains its aromatic character, while the quinoxaline unit provides a nucleophilic and basic site, suggesting potential applications as a metal ligand or in organic electronic devices. doaj.orgmdpi.com

Design of Functionalized Chromophores

The inherent dipolar nature of the azulene ring system makes it an excellent scaffold for the design of chromophores with significant nonlinear optical (NLO) properties. By strategically attaching electron-donating and electron-withdrawing groups, the hyperpolarizability of the molecule can be fine-tuned.

Tailoring Hyperpolarizabilities for Non-Linear Optics (NLO)

The large dipole moment of azulene, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring, is a key feature for second-order NLO applications. rhhz.net This property can be enhanced by creating "push-pull" systems where electron-donating groups are attached to the five-membered ring and electron-withdrawing groups to the seven-membered ring. rhhz.net

The design of azulene-based chromophores for NLO often involves creating donor-π-acceptor (D-π-A) structures. The azulene moiety itself can act as the π-bridge and part of the donor-acceptor system. Various functional groups can be introduced to modulate the NLO response. For instance, azo-azulene derivatives have been investigated as second-order NLO chromophores. rhhz.net The hyperpolarizability of these molecules is influenced by the nature of the donor and acceptor groups, as well as the length and nature of the π-conjugated spacer. rhhz.net

Compound Type Key Structural Features Notable Properties Potential Applications
Benzo-annulated Cyclopenta[a]azulenesFusion of a benzene ring to the cyclopenta[a]azulene core.Altered electronic properties compared to the parent azulene.Organic electronics
Naphtho-annulated Cyclopenta[a]azulenesFusion of a naphthalene ring to the cyclopenta[a]azulene core.Can exhibit non-planar, helical structures.Chiral materials
Azulene-Fused AcenesAzulene unit(s) fused to an acene backbone.Increased stability compared to parent acenes.Organic semiconductors
Azulene-Fused HelicenesAzulene unit incorporated into a helical PAH framework.Chiroptical properties, narrow energy gaps.Chiral electronics, sensors
Quinoxaline-Fused Cyclopenta[cd]azuleneFusion of a quinoxaline ring to the cyclopenta[cd]azulene core.Donor-acceptor character, redshifted absorption, reversible reduction.Metal ligands, NIR absorbers, organic electronics
Functionalized Azulene Chromophores"Push-pull" systems with electron-donating and -withdrawing groups.High second-order hyperpolarizabilities (β).Nonlinear optics (NLO)

Oligomerization and Polymerization of this compound Units

The unique electronic and photophysical properties of the azulene core, stemming from its non-alternant aromatic structure, have driven significant research into its incorporation into larger π-conjugated systems. The fusion of a cyclopentadiene (B3395910) ring to form the this compound scaffold further modulates these properties, making it an intriguing building block for advanced materials. The extension of this fundamental unit into oligomeric and polymeric structures allows for the fine-tuning of optoelectronic characteristics and the exploration of novel material functions.

Conjugated Oligomers and Polymers

The development of conjugated polymers incorporating azulene derivatives has been a vibrant area of research, aiming to harness the unique properties of azulene, such as its dipole moment, stimuli-responsiveness, and narrow HOMO-LUMO gap. nih.gov While direct polymerization of this compound is not extensively documented, the principles are derived from the broader field of azulene polymer chemistry, where the connectivity of the azulene unit to the polymer backbone is a critical determinant of the final properties. nih.govbeilstein-journals.org

Researchers have synthesized a variety of azulene-containing copolymers by linking azulene units with other aromatic systems like thiophene, fluorene, and benzothiadiazole. nih.govbeilstein-journals.org The connection points on the azulene ring (e.g., 1,3-, 2,6-, or 4,7-positions) significantly influence electron delocalization along the polymer chain. nih.govrsc.org For instance, polymers with 1,3-azulene connectivity have been shown to exhibit p-type semiconducting behavior, while a 4,7-connectivity pattern can lead to ambipolar characteristics. beilstein-journals.org

A significant body of work exists for copolymers of azulene and thiophene. For example, poly{1,3-bis[2-(3-alkylthienyl)]azulene}s have been synthesized via oxidative polymerization. nih.gov These polymers are generally soluble in common organic solvents and possess good thermal stability. nih.govbeilstein-journals.org The introduction of different comonomers allows for the tuning of the polymer's electronic properties. For instance, incorporating an electron-withdrawing unit like benzothiadiazole can lower the polymer's oxidation potential and enhance its electrochromic performance. nih.govbeilstein-journals.org

The table below summarizes the properties of several representative azulene-containing conjugated polymers, illustrating the structure-property relationships.

Polymer NameComonomerAzulene ConnectivityMn (Da)PDITd (°C)Key Properties
Poly{1,3-bis[2-(3-alkylthienyl)]azulene}3-Alkylthiophene1,3-16,000 - 41,000-> 400Soluble, thermally stable, red-shifted absorption upon protonation. nih.govbeilstein-journals.org
Azulene-fluorene copolymersFluorene1,3- and 4,7-9,800 - 34,3001.6 - 2.2-Soluble, composition of regioisomers determined by NMR. nih.gov
Azulene-benzodithiophene copolymerBenzodithiophene1,3-25,800 - 48,6001.29 - 1.9> 350Good solubility and thermal stability. nih.govbeilstein-journals.org
2,6-Azulene-based copolymersVarious dibrominated π-units2,6----Absorb in the visible region, extending to NIR upon protonation. rsc.org
Azulene-carbazole-benzothiadiazole copolymersCarbazole, Benzothiadiazole-4,200 - 7,2001.14 - 1.38-Low oxidation potential, good electrochromism. nih.gov

Mn = Number-average molecular weight, PDI = Polydispersity index, Td = Decomposition temperature.

More complex fused systems based on the cyclopenta-azulene framework have also been explored. For example, quinoxaline-fused cyclopenta[cd]azulene has been synthesized, creating a donor-acceptor conjugated system. mdpi.com This structural modification resulted in a red-shifted absorption spectrum and reversible multistage reduction processes, highlighting the potential for developing novel electronic materials by extending the π-system of cyclopenta-annulated azulenes. mdpi.com

Supramolecular Assembly of Azulene Scaffolds

Supramolecular assembly provides a powerful bottom-up approach to organize molecular units into well-defined, functional architectures through non-covalent interactions. rsc.orgrsc.org The inherent dipole moment and polarizable π-system of azulene make it an excellent candidate for directed self-assembly. ku.edu These assemblies are crucial for applications where molecular orientation and packing are paramount, such as in thin-film electronic devices. rsc.orgresearchgate.net

One key strategy involves the self-assembly of azulene derivatives on solid substrates. For instance, azulene-thiolates and isocyanoazulenes have been shown to form self-assembled monolayers (SAMs) on gold surfaces. ku.edu Techniques like Atomic Force Microscopy (AFM) have revealed that these molecules can arrange in a well-ordered, face-to-face, π-stacked pattern. ku.edu This ordered arrangement is critical for efficient charge transport in molecular electronic devices. ku.edu

Liquid crystalline behavior is another important manifestation of supramolecular assembly. Azulene-thiophene hybrids have been designed to exhibit highly ordered smectic E (SmE) phases. rsc.orgresearchgate.net This liquid crystalline phase acts as a template for creating uniformly flat and well-aligned thin films through solution processing techniques like spin-coating. rsc.org Such films have been successfully incorporated into organic field-effect transistors (OFETs), demonstrating the utility of liquid crystalline self-assembly in device fabrication. rsc.orgresearchgate.net

Furthermore, the concept of a "supramolecular scaffold" has been employed to direct the assembly of functional molecules. rsc.orgnih.gov While not specific to this compound, triptycene-based scaffolds have been used to guide the two-dimensional assembly of π-electronic systems. nih.gov This approach allows for precise control over the spatial arrangement of chromophores, which can facilitate specific photophysical processes. nih.gov The principles from these systems could be applied to organize cyclopenta[a]azulene units into pre-designed architectures.

The table below details examples of supramolecular assemblies involving azulene derivatives.

Assembly SystemDescriptionKey InteractionsResulting ArchitectureApplication/Significance
Azulene-thiolate on Au(111)Self-assembly of 2-mercaptoazulene on a gold substrate.Au-S bonding, π-stackingWell-ordered monolayer with molecules in an upright orientation. ku.eduMolecular electronics, understanding charge transport at interfaces. ku.edu
Azulene-based supra-amphiphilesLayer-by-layer assembly of an azulene-containing supra-amphiphile with a polyanion.Electrostatic interactions, charge-transferStable multilayer films. nih.govReversible encapsulation of hydrophobic molecules, potential for water purification. nih.gov
Azulene-thiophene hybridsSelf-assembly into liquid crystalline phases.Intermolecular forces leading to mesophase formationHighly ordered smectic E (SmE) phase. rsc.orgresearchgate.netTemplate for solution-processed, highly aligned thin films for OFETs. rsc.orgresearchgate.net

Emerging Applications and Future Research Directions in 1h Cyclopenta a Azulene Chemistry

Organic Electronics and Optoelectronics

The fusion of an electron-rich cyclopentadiene (B3395910) ring with an electron-deficient azulene (B44059) core in 1H-cyclopenta[a]azulene and its derivatives gives rise to a tunable electronic profile, making these compounds highly attractive for applications in organic electronics and optoelectronics. wikipedia.orgacs.org The inherent dipole moment and a small Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gap are characteristic features of the azulene moiety that are being actively explored for the development of novel functional materials. bohrium.comnih.gov

Organic Light-Emitting Diodes (OLEDs)

The incorporation of azulene-fused polycyclic aromatic hydrocarbons into organic light-emitting diodes (OLEDs) is an area of growing interest. researchgate.net While specific device performance data for this compound derivatives in OLEDs is still an emerging field of study, related molecular structures have shown considerable promise. For instance, novel blue emitters based on a 4H-cyclopenta[def]phenanthrene core, a structural relative of cyclopenta[a]azulene, have been successfully employed in OLED devices. These have achieved notable performance metrics, including high brightness and efficiency, underscoring the potential of cyclopentafused aromatic systems in this technology. researchgate.net The development of naphthalimide-based derivatives for green-emitting OLEDs has also demonstrated impressive power and external quantum efficiencies, providing a framework for the design of new emitters. mdpi.com Future research will likely focus on the synthesis of this compound derivatives and the evaluation of their electroluminescent properties to unlock their potential for high-efficiency and color-tuned OLEDs.

A comparative look at a related cyclopentafused system is provided in the table below:

Compound ClassEmitterMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)ColorReference
Cyclopenta[def]phenanthrene3,7-DBTOC11,4223.25Purplish Blue researchgate.net

Organic Field-Effect Transistors (OFETs)

The application of azulene-containing polymers in organic field-effect transistors (OFETs) has been more extensively explored. nih.gov The unique electronic structure of the azulene core allows for the modulation of charge transport properties. Research has shown that the point of connectivity on the azulene ring significantly influences whether the resulting material will favor hole or electron transport. nih.govresearchgate.net Specifically, molecules capped with the five-membered ring of azulene tend to exhibit hole-transporting (p-type) characteristics, while those capped with the seven-membered ring are more inclined towards electron-transporting (n-type) behavior. researchgate.net

The design and synthesis of 2,6-azulene-based conjugated polymers have led to the development of high-performance OFETs. researchgate.net These materials leverage the intrinsic "donor-acceptor" nature of the azulene scaffold. nih.gov The resulting polymers have demonstrated good thermal stability and solubility, which are crucial for device fabrication. nih.gov

Key performance data for some azulene-based polymers in OFETs are summarized below:

PolymerConnectivityCharge Carrier Mobility (cm²/Vs)On/Off RatioTypeReference
P(TBAzDI-TPD)2,6-azuleneHigh> 10^5n-type bohrium.com
P(TBAzDI-TFB)2,6-azuleneHigh> 10^5n-type bohrium.com

Photoswitches and Molecular Devices

The azulene motif is a promising component in the design of photoswitches and other molecular-level devices. Its unique combination of optical and electronic properties, including its response to stimuli like light, makes it an attractive functional group for creating photochromic compounds. The development of molecules that can be switched with visible light is a significant challenge in the field, and azulene's characteristics offer a potential solution. While the direct application of this compound in this area is a forward-looking research direction, the foundational studies on azulene-containing photoswitches pave the way for its future exploration in molecular machinery.

Catalysis Research Utilizing Azulene Scaffolds

The distinct electronic and structural properties of azulene and its derivatives make them intriguing scaffolds for the development of novel catalysts and ligands in transition-metal catalysis. Azulene can act as a versatile ligand for low-valent metal centers, forming a variety of organometallic complexes. wikipedia.org The electron-rich five-membered ring and the electron-deficient seven-membered ring can coordinate to metal centers in various ways, leading to a rich coordination chemistry. researchgate.netacs.org

Transition-metal-catalyzed reactions that functionalize the C-H bonds of azulene have been developed, allowing for the synthesis of a wide range of derivatives without the need for pre-functionalization. dntb.gov.ua For example, copper and silver catalysts have shown chemoselectivity in reactions with azulene and diazo compounds, leading to either ring expansion or C-H alkylation products. dntb.gov.ua Furthermore, iron-mediated functionalization of azulenes has been demonstrated, providing a mild and efficient method for creating new carbon-carbon bonds. acs.org The use of azulene-based ligands, such as those derived from allenes, in transition metal complexes has shown promise in catalytic applications like the Heck reaction and the cyclization of enynes. uea.ac.uk The development of first-row transition metal complexes with triazolylidene ligands, which are strong donors, is also an active area of research with broad catalytic potential. rsc.org

Advanced Materials Science Applications

The exploration of this compound and its derivatives extends into the realm of advanced materials science, with a focus on creating novel functional polymers and self-assembling systems. The chemical synthesis of azulene-containing homo- and copolymers has yielded materials with interesting properties, including near-infrared (NIR) absorption, electrochromism, and electrical conductivity. nih.gov These polymers often exhibit good thermal stability and solubility in common organic solvents, making them processable for various applications. beilstein-journals.org

The unique molecular structure of cyclopenta[a]azulene derivatives also presents opportunities for creating ordered nanostructures through self-assembly. While the direct self-assembly of this compound is a nascent area of investigation, related studies on the self-assembly of non-planar aromatic amide macrocycles provide a conceptual framework. rsc.org The spontaneous formation of well-defined nanostructures from these complex molecules suggests that the tailored design of cyclopenta[a]azulene derivatives could lead to new materials with controlled morphologies and functionalities at the nanoscale. nih.gov

Theoretical Predictions and Computational Design of Novel Cyclopenta[a]azulene Derivatives

Computational chemistry plays a pivotal role in accelerating the discovery and development of new functional materials based on the this compound scaffold. Theoretical studies and computational design efforts are crucial for predicting the properties of yet-to-be-synthesized derivatives and for understanding the structure-property relationships in this class of compounds. bohrium.comnih.gov

Density Functional Theory (DFT) and other computational methods are employed to evaluate the optoelectronic properties of organic materials. nih.govnih.gov These calculations can predict key parameters such as HOMO-LUMO energy gaps, which are related to the optical and electronic behavior of the molecules. researchgate.net For instance, computational studies can help in designing novel azulene-based materials for applications in organic electronics by predicting their charge transport characteristics. nih.gov The strategic design of azulene-based π-functional materials is often guided by theoretical insights into how structural modifications will impact their electronic and photophysical properties. researchgate.net Future research will undoubtedly rely heavily on computational screening and design to identify the most promising this compound derivatives for specific applications before their synthesis and experimental characterization are undertaken.

Unexplored Reactivity Pathways and Synthetic Innovations in this compound Chemistry

The field of non-benzenoid aromatic chemistry continues to present fertile ground for the discovery of novel molecular structures and reactivities. Within this domain, the chemistry of azulene and its annulated derivatives is a subject of ongoing investigation. While significant research has been dedicated to the parent azulene scaffold and certain fused systems like cyclopenta[e]azulene and cyclopenta[cd]azulene (B14757204), the specific isomer This compound remains a largely uncharted territory. This section delves into the prospective, yet underexplored, reactivity pathways and potential synthetic innovations for this intriguing molecule, drawing upon established principles of azulene chemistry and extrapolating to this unique structural motif.

The inherent electronic nature of the azulene core, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, dictates its fundamental reactivity. This electronic asymmetry is expected to be preserved in This compound , suggesting a predisposition towards electrophilic attack at the five-membered ring and nucleophilic attack at the seven-membered ring. However, the fusion of an additional cyclopentane (B165970) ring in the '[a]' orientation introduces new structural and electronic perturbations that could lead to unique and unexplored chemical behavior.

Unexplored Reactivity Pathways

Future research into the reactivity of This compound could productively focus on several key areas:

Pericyclic Reactions: The rich π-system of This compound makes it a prime candidate for a variety of pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are often highly stereospecific and provide efficient routes to complex molecular architectures.

Cycloaddition Reactions: The azulene nucleus is known to participate in various cycloaddition reactions. msu.educlockss.orgrsc.org For This compound , several modes of cycloaddition could be envisaged. For instance, it could react as a 2π, 4π, 6π, or even an 8π component. The fused cyclopentane ring could also influence the regioselectivity and stereoselectivity of these reactions in ways not observed for the parent azulene. The exploration of [4+2], [8+2], and other cycloadditions with various dienophiles and dipolarophiles would be a fruitful area of investigation. The outcomes of such reactions could be compared with the known cycloadditions of azulene-1,5-quinones and azulene-1,7-quinones. rsc.org

Electrocyclic Reactions: Thermally or photochemically induced electrocyclic reactions could lead to the formation of novel polycyclic systems. The specific geometry and electronic structure of This compound might allow for unique ring-opening or ring-closing reactions, potentially leading to strained or unusual molecular frameworks.

Sigmatropic Rearrangements: The hydrogen atoms on the fused cyclopentane ring could be susceptible to sigmatropic shifts, leading to isomeric structures and providing pathways for functionalization. The potential for clockss.orgnih.gov-, msu.educlockss.org-, and other sigmatropic rearrangements warrants investigation.

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H bond activation and functionalization have emerged as powerful tools in organic synthesis. The application of modern catalytic systems, for instance, those based on palladium, rhodium, or iridium, to This compound is a significant and unexplored area. Such reactions could enable the direct introduction of a wide range of functional groups at various positions of the azulene core and the fused cyclopentane ring, bypassing the need for pre-functionalized starting materials. The regioselectivity of these reactions would be of particular interest, given the multiple non-equivalent C-H bonds in the molecule.

Organometallic Chemistry: The formation of organometallic complexes of This compound with various transition metals could unlock novel reactivity. The π-system can act as a ligand, and the resulting metal complexes could exhibit unique catalytic properties or undergo transformations not observed for the free ligand. The synthesis and characterization of such complexes would be a foundational step in exploring this area.

Synthetic Innovations

The development of efficient and versatile synthetic routes to This compound and its derivatives is a prerequisite for exploring its reactivity and potential applications. While the synthesis of the isomeric 1H- and 3H-cyclopenta[e]azulene has been reported, starting from 2,3-Dihydro-1H-cyclopenta[e]azulene which is obtained via a Hafner-type synthesis, similar strategies for the [a] isomer are yet to be developed. mdpi.com Future synthetic innovations could focus on the following:

Novel Cyclization Strategies: The development of new intramolecular cyclization strategies starting from appropriately substituted azulene or cyclopentadiene precursors could provide access to the This compound core. This could involve, for example, Friedel-Crafts-type reactions, radical cyclizations, or transition-metal-catalyzed annulations.

Gold-Catalyzed Reactions: Recent advances in gold catalysis have enabled the synthesis of complex aromatic systems. researchgate.net The application of gold-catalyzed cycloisomerization or annulation reactions to specifically designed precursors could offer a mild and efficient route to This compound .

Bottom-Up Synthesis from Acyclic Precursors: Inspired by modern synthetic strategies for polycyclic aromatic hydrocarbons, the development of methods to construct the This compound skeleton from simple, acyclic building blocks through a series of controlled cyclization and aromatization steps would represent a significant innovation.

The table below summarizes the key compound classes and reaction types that represent promising avenues for future research in the chemistry of This compound .

Area of Investigation Reactant/Precursor Class Potential Reaction Type Expected Outcome/Significance
Pericyclic ChemistryThis compound + Dienophiles/DipolarophilesCycloaddition ([4+2], [8+2], etc.)Novel polycyclic adducts, understanding of regioselectivity.
Substituted This compound derivativesElectrocyclizationAccess to strained or unique fused-ring systems.
This compound Sigmatropic RearrangementIsomerization and functionalization pathways.
C-H FunctionalizationThis compound + Functionalizing agentsTransition-Metal-Catalyzed C-H ActivationDirect and efficient introduction of functional groups.
Organometallic ChemistryThis compound + Metal precursorsComplexationNovel organometallic complexes with potential catalytic activity.
Synthetic InnovationSubstituted azulenes or cyclopentadienesIntramolecular CyclizationNew synthetic routes to the This compound core.
Acyclic precursorsGold-Catalyzed AnnulationMild and efficient synthesis of the target molecule.

Q & A

Q. What are the key structural and electronic features of 1H-Cyclopenta[A]azulene that distinguish it from other polycyclic aromatic hydrocarbons (PAHs)?

this compound consists of fused cyclopentane and azulene moieties, forming a non-alternant aromatic system with a 10-π electron configuration. Its resonance structure imparts a dipole moment (~1.08 D) due to charge separation between the electron-rich cyclopentadienyl anion-like region and the electron-deficient tropylium cation-like region . This contrasts with alternant PAHs like naphthalene, which lack a dipole and exhibit colorless appearances. Researchers should prioritize X-ray crystallography or computational methods (e.g., DFT) to validate bond-length alternation and electron density distribution .

Q. What analytical techniques are recommended for identifying this compound in complex biological or environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) is highly effective for separation and quantification, particularly in plant extracts. For example, in Sandoricum koetjape, this compound derivatives were identified using GC-MS with a non-targeted metabolomics approach, achieving differentiation between leaf and stem samples via principal component analysis (PCA) . Calibration curves should be validated for linearity (e.g., 0.025–0.903 µg/ml ranges) and precision (RSD <2.5%) per ICH guidelines .

Q. How should researchers safely handle this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Key precautions include:

  • Use of fume hoods with adequate ventilation to avoid aerosol inhalation.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Immediate decontamination of spills with toluene or ethanol to prevent dust formation.
  • Storage in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization of this compound derivatives be resolved?

Discrepancies in UV-Vis or mass spectral peaks often arise from isomerization or impurities. For example, azulene derivatives synthesized via [8 + 2] cycloaddition showed λmax variations (e.g., 561–628 nm) depending on substituent electronic effects . Cross-validation with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) coupling constants (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) is critical. Computational modeling (e.g., TD-DFT) can simulate electronic transitions to align with experimental spectra .

Q. What strategies optimize regioselective functionalization of this compound?

Catalytic C–H functionalization using copper(I) complexes (e.g., Tp(CF3)2BrCu) enables selective carbene/nitrene incorporation. Adjusting the catalyst loading (1–2 mol%) and electrophile-to-substrate ratios (e.g., EDA:azulene = 1.2:1) directs product formation. For example, reactions in CH2Cl2 under inert atmospheres yield mono- or di-substituted derivatives with >80% selectivity .

Q. How can computational methods enhance understanding of this compound’s photophysical properties?

Density functional theory (DFT) calculations reveal frontier molecular orbital (FMO) distributions, explaining fluorescence behavior. For instance, 2-phenylazulene derivatives exhibit pH-dependent emission due to protonation-induced shifts in HOMO-LUMO gaps. Collaborative studies with photochemical experts are recommended to model excited-state dynamics and solvatochromic effects .

Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

CompoundUV-Vis λmax (nm, logε)Notable Features
5a561 (2.69), 612 (2.70)Extended conjugation via cyclopenta fusion
10573 (2.66), 623 (2.66)Electron-withdrawing substituent effects
18a587 (2.73), 642 (2.75)Steric hindrance minimizing aggregation

Table 2. Safety Protocols for Handling this compound

HazardMitigation
Skin corrosion (H315)Immediate washing with soap/water; consult medical evaluation
Respiratory irritation (H335)Use NIOSH-certified respirators in poorly ventilated areas
Environmental contaminationAvoid drains; dispose via incineration at licensed facilities

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.